N-Methyllindcarpine
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Overview
Description
N-Methyllindcarpine is a natural product derived from the bark of Lindera pipericarpa, a plant belonging to the Lauraceae family . It is an aporphine alkaloid with the molecular formula C19H21NO4 and a molecular weight of 327.4 g/mol . This compound is known for its potential pharmacological activities and is used as a reference standard in various research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyllindcarpine can be synthesized through several synthetic routes. One common method involves the methylation of lindcarpine, a precursor compound, using methyl iodide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the bark of Lindera pipericarpa. The bark is first dried and ground into a fine powder, which is then subjected to solvent extraction using solvents like chloroform, dichloromethane, or ethyl acetate . The extract is then purified using techniques such as column chromatography to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-Methyllindcarpine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
N-Methyllindcarpine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Methyllindcarpine involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . By inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects . Additionally, it has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway .
Comparison with Similar Compounds
N-Methyllindcarpine is structurally similar to other aporphine alkaloids, such as:
Isocorynoline: (CAS: 475-67-2)
Corydine: (CAS: 476-69-7)
Corytuberine: (CAS: 517-56-6)
Litseglutine B: (CAS: 25368-01-8)
Boldine: (CAS: 476-70-0)
Cassythicine: (CAS: 5890-28-8)
Glaucine: (CAS: 475-81-0)
Lauroscholtzine: (CAS: 2169-44-0)
Nantenine: (CAS: 2565-01-7).
Compared to these compounds, this compound is unique due to its specific methylation pattern and its potent COX-2 inhibitory activity . This makes it a valuable compound for research in anti-inflammatory and anticancer therapies.
Properties
Molecular Formula |
C19H21NO4 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol |
InChI |
InChI=1S/C19H21NO4/c1-20-7-6-11-9-13(21)19(24-3)17-15(11)12(20)8-10-4-5-14(23-2)18(22)16(10)17/h4-5,9,12,21-22H,6-8H2,1-3H3 |
InChI Key |
MBKKEBKZSKSAPX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)O |
Origin of Product |
United States |
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